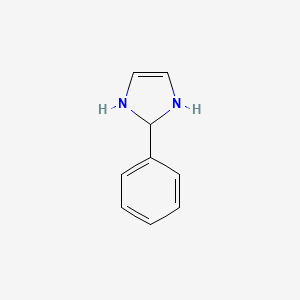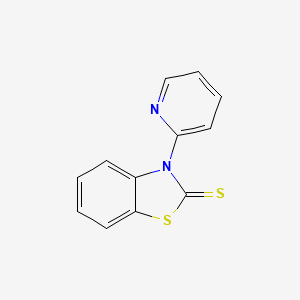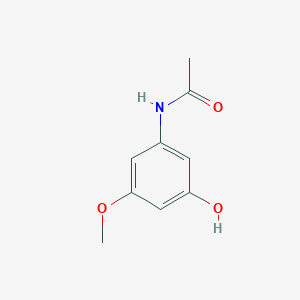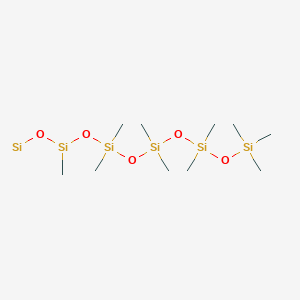
3-(3,3-Dimethylbutoxy)benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-Dimethylbutoxy)benzene-1,2-dicarbonitrile: is an organic compound characterized by the presence of a benzene ring substituted with a 3,3-dimethylbutoxy group and two cyano groups at the 1 and 2 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylbutoxy)benzene-1,2-dicarbonitrile typically involves the reaction of 3,3-dimethylbutanol with benzene-1,2-dicarbonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
3-(3,3-Dimethylbutoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The benzene ring can participate in electrophilic substitution reactions, where substituents on the ring influence reactivity.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Addition Reactions: The cyano groups can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated or nitrated derivatives, while reduction may convert cyano groups to amines.
科学的研究の応用
3-(3,3-Dimethylbutoxy)benzene-1,2-dicarbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
Similar Compounds
Benzene-1,2-dicarbonitrile: Lacks the 3,3-dimethylbutoxy group but shares the cyano substituents.
3-(3,3-Dimethylbutyl)benzene: Similar structure but without the cyano groups.
Uniqueness
3-(3,3-Dimethylbutoxy)benzene-1,2-dicarbonitrile is unique due to the presence of both the 3,3-dimethylbutoxy group and the cyano groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various applications in research and industry.
特性
| 183481-21-2 | |
分子式 |
C14H16N2O |
分子量 |
228.29 g/mol |
IUPAC名 |
3-(3,3-dimethylbutoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H16N2O/c1-14(2,3)7-8-17-13-6-4-5-11(9-15)12(13)10-16/h4-6H,7-8H2,1-3H3 |
InChIキー |
QWZIVIWWRPTQHJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCOC1=CC=CC(=C1C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Diethyl [amino(4-fluorophenyl)methyl]phosphonate](/img/structure/B14264504.png)
![4-{[1-(Triphenylmethyl)-1H-imidazol-4-yl]methyl}piperidine](/img/structure/B14264509.png)
